molecular formula C9H10N4O4 B3046124 Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- CAS No. 119858-85-4

Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-

Cat. No.: B3046124
CAS No.: 119858-85-4
M. Wt: 238.2 g/mol
InChI Key: MMAHXRSYSZZVCZ-UHFFFAOYSA-N
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Description

Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- is a fluorescent compound commonly used in biochemical and medical research. It is known for its ability to act as a fluorescent tracer, making it valuable in various imaging and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with an appropriate ethanol derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents like dimethyl sulfoxide or acetonitrile are commonly used.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe to study various chemical reactions and mechanisms.

    Biology: Employed in cell imaging and tracking studies to visualize cellular processes.

    Medicine: Utilized in diagnostic imaging to detect and monitor diseases.

    Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.

Mechanism of Action

The compound exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property makes it useful for imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components that allow for the visualization of biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.

    N-[12-(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl sphingosine: A fluorescent analog used in lipid studies.

Uniqueness

Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- is unique due to its specific fluorescent properties and its ability to be used in a wide range of applications, from chemical research to medical diagnostics. Its versatility and effectiveness in various fields make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-12(4-5-14)6-2-3-7(13(15)16)9-8(6)10-17-11-9/h2-3,14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAHXRSYSZZVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316126
Record name Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119858-85-4
Record name Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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